N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methoxyphenyl)acetamide
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Overview
Description
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure with a cyclohepta[b]thiophene core, a cyano group, and a methoxyphenyl substituent. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyclohepta[b]thiophene core: This might involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the cyano group: This could be achieved through a nucleophilic substitution reaction using a cyanide source.
Attachment of the methoxyphenyl group: This step might involve a Friedel-Crafts acylation reaction.
Formation of the acetamide: This could be done by reacting the intermediate with an appropriate amine under amide formation conditions.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions could be used to modify the cyano group or other functional groups.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activities such as anti-inflammatory or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, possibly as drugs targeting specific pathways or receptors.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or advanced composites, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methoxyphenyl)acetamide would depend on its specific biological target. Potential mechanisms could include:
Binding to specific receptors: The compound might interact with proteins or enzymes, modulating their activity.
Inhibition of specific pathways: It could inhibit key biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The unique combination of the cyclohepta[b]thiophene core, cyano group, and methoxyphenyl substituent in N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methoxyphenyl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-23-16-9-6-5-7-13(16)11-18(22)21-19-15(12-20)14-8-3-2-4-10-17(14)24-19/h5-7,9H,2-4,8,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFKOAJLJBAJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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